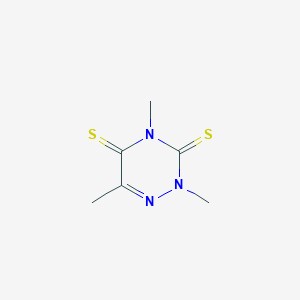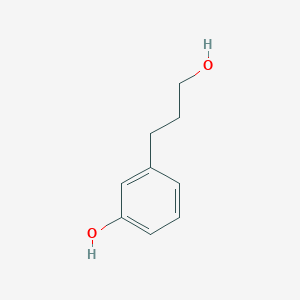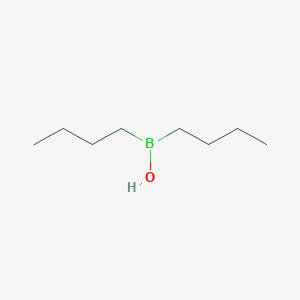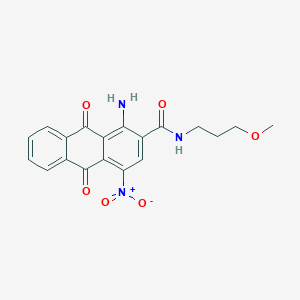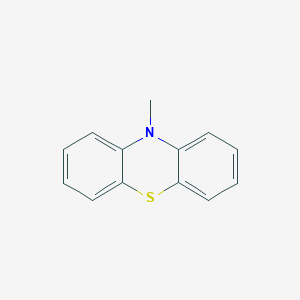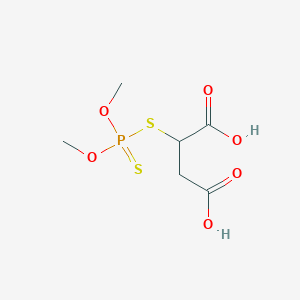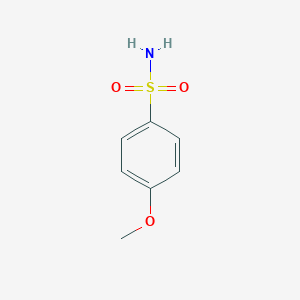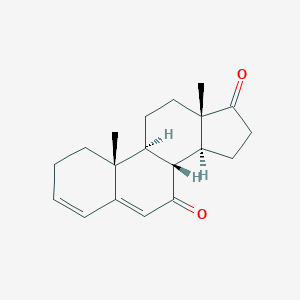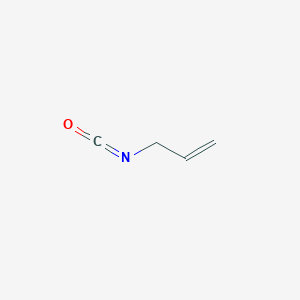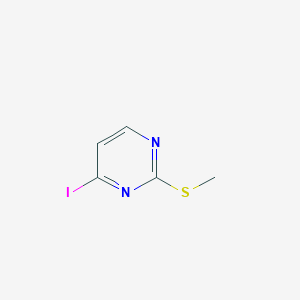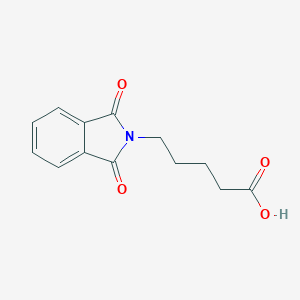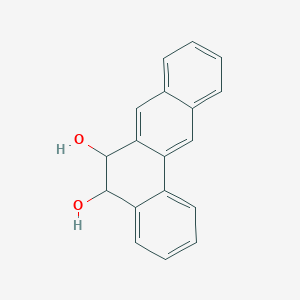![molecular formula C9H12O B072627 6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one CAS No. 1123-46-2](/img/structure/B72627.png)
6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one, also known as DMBC H2O, is a bicyclic ketone compound that has been studied for its potential applications in various scientific fields. This molecule has a unique structure that makes it interesting to researchers, and its synthesis method has been optimized to make it more accessible for laboratory experiments. In
Aplicaciones Científicas De Investigación
6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one H2O has been studied for its potential applications in various scientific fields, including organic chemistry, biochemistry, and pharmacology. This molecule has been used as a starting material for the synthesis of other compounds, and it has been studied as a potential therapeutic agent for various diseases. 6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one H2O has also been used as a probe molecule in chemical and biological assays.
Mecanismo De Acción
The mechanism of action of 6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one H2O is not fully understood, but it is believed to interact with various biological targets, including enzymes and receptors. 6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one H2O has been shown to inhibit the activity of certain enzymes, and it has been found to bind to specific receptors in the brain. These interactions may contribute to the biochemical and physiological effects of 6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one H2O.
Efectos Bioquímicos Y Fisiológicos
6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one H2O has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant properties. This molecule has also been found to have antioxidant activity, which may contribute to its potential therapeutic applications. 6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one H2O has been studied in animal models, and it has shown promising results in reducing pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one H2O has several advantages for laboratory experiments, including its unique structure and potential therapeutic applications. This molecule is also relatively easy to synthesize in small quantities, and it has been used as a starting material for the synthesis of other compounds. However, 6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one H2O has several limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations may make it difficult to use 6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one H2O in certain experiments.
Direcciones Futuras
There are several future directions for research on 6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one H2O. One potential direction is to explore its potential therapeutic applications in more detail, particularly for diseases such as inflammation and pain. Another direction is to study the mechanism of action of 6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one H2O in more detail, which may provide insight into its potential applications. Additionally, further research is needed to optimize the synthesis method for 6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one H2O and to explore its potential applications in industrial settings.
Propiedades
Número CAS |
1123-46-2 |
|---|---|
Nombre del producto |
6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one |
Fórmula molecular |
C9H12O |
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one |
InChI |
InChI=1S/C9H12O/c1-9(2)6-3-4-8(10)7(9)5-6/h3-4,6-7H,5H2,1-2H3 |
Clave InChI |
NNPXUZFTLBPVNP-UHFFFAOYSA-N |
SMILES |
CC1(C2CC1C(=O)C=C2)C |
SMILES canónico |
CC1(C2CC1C(=O)C=C2)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


